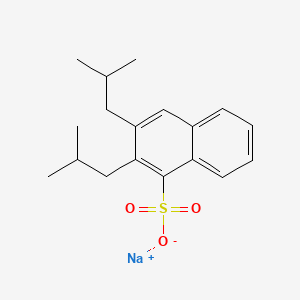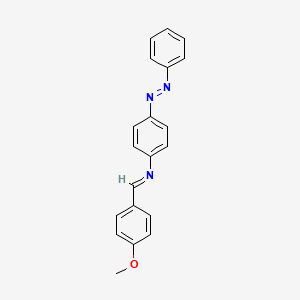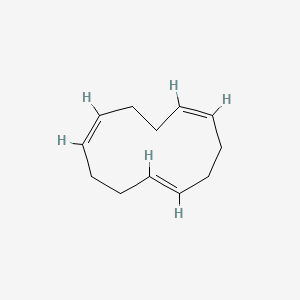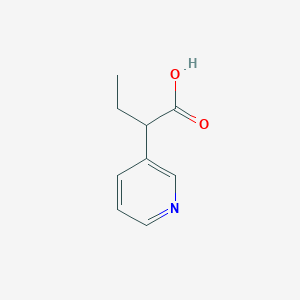![molecular formula C6H6N2O2 B3422954 2-[(E)-2-nitroethenyl]-1H-pyrrole CAS No. 276239-25-9](/img/structure/B3422954.png)
2-[(E)-2-nitroethenyl]-1H-pyrrole
Overview
Description
2-[(E)-2-nitroethenyl]-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-nitroethenyl]-1H-pyrrole typically involves the reaction of pyrrole with nitroethene under specific conditions. One common method is the condensation reaction between pyrrole and nitroethene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the nitro group or other substituents on the pyrrole ring are replaced by different functional groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium carbonate).
Major Products:
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the nitro group or other substituents.
Scientific Research Applications
2-[(E)-2-nitroethenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving pyrrole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for treating diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique chemical properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of 2-[(E)-2-nitroethenyl]-1H-pyrrole depends on its specific application:
Biological Activity: The compound may interact with cellular components, such as proteins and nucleic acids, leading to changes in cellular functions. For example, its nitro group can undergo reduction within cells, generating reactive intermediates that can damage cellular structures or interfere with metabolic pathways.
Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which affects the electron density on the pyrrole ring and facilitates various chemical transformations.
Comparison with Similar Compounds
2-[(E)-2-nitroethenyl]-1H-pyrrole can be compared with other nitro-substituted pyrrole derivatives:
Similar Compounds: 2-nitropyrrole, 3-nitropyrrole, 2-[(E)-2-nitroethenyl]-1-methylpyrrole.
Uniqueness: The presence of the nitroethenyl group in this compound imparts unique chemical properties, such as enhanced reactivity and potential for diverse chemical transformations. This makes it distinct from other nitro-substituted pyrroles, which may have different reactivity patterns and applications.
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-5,7H/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLHQYZNNPOL-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dichloro-[2,2]-paracyclophane](/img/structure/B3422945.png)




